Cas no 86-55-5 (1-Naphthoic acid)

1-Naphthoic acid (C₁₁H₈O₂) is a white crystalline organic compound derived from naphthalene, serving as a versatile intermediate in chemical synthesis. Its key advantages include high purity and stability, making it suitable for applications in pharmaceuticals, dyes, and agrochemicals. The compound’s carboxylic acid functionality allows for further derivatization, enabling the production of esters, amides, and other derivatives. It exhibits good solubility in organic solvents, facilitating its use in reactions requiring controlled conditions. Additionally, 1-Naphthoic acid is valued for its role in coordination chemistry and as a precursor in the synthesis of complex organic molecules. Its consistent quality and reactivity make it a reliable choice for industrial and research applications.
1-Naphthoic acid structure
1-Naphthoic acid structure
Product Name:1-Naphthoic acid
CAS No:86-55-5
MF:C11H8O2
MW:172.180023193359
MDL:MFCD00004007
CID:34383
PubChem ID:87573435
Update Time:2025-12-01

1-Naphthoic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthoic acid
    • Naphthalene-1-carboxylic acid
    • 1-naphthoic acid (alpha)
    • 1-Naphthoic acid,(Naphthalene-1-carboxylic acid)
    • 1-Naphthalenecarboxylic acid
    • 1-Naphthalenecarboxy
    • 1-Naphthioic acid
    • Naphthoic acid
    • a-Naphthoic Acid
    • CHEBI:36466
    • AMY25798
    • naphthalene mono carboxylic acid
    • AE-508/40217755
    • l-naphthoic acid
    • Q21050984
    • NSC-37569
    • CHEMBL1160
    • DTXSID50861668
    • 1-napthoic acid
    • Q-200129
    • naphthalene carboxylic acid
    • 1-naphthoesyre
    • CCG-208689
    • AKOS000120400
    • MFCD00004007
    • .alpha.-Naphthylcarboxylic acid
    • FT-0650501
    • 1-Naphthoicacid
    • EN300-20214
    • 1-Carboxynaphthalene
    • NSC37569
    • FT-0647744
    • F3110-2246
    • AC8079
    • .alpha.-Naphthoic acid
    • Carboxynaphthalene
    • Naphthalene-alpha-carboxylic acid
    • AI3-16902
    • 1-naphtoic acid
    • Naphthalenecarboxylic acid
    • EINECS 201-681-9
    • 1--Naphthoic acid
    • NSC 37569
    • UNII-2NIV4O66BH
    • 86-55-5
    • SY005963
    • N0024
    • Naphthalene-.alpha.-carboxylic acid
    • 1-NAPHTHOIC ACID [MI]
    • InChI=1/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13
    • AC-4952
    • alpha-Naphthylcarboxylic acid
    • alpha-Naphthoic acid
    • 1-Naphthoic acid, 96%
    • SCHEMBL17258
    • 2NIV4O66BH
    • 1-naphthalene carboxylic acid
    • HY-Y0236
    • bmse000178
    • CS-W020013
    • LS-95341
    • FT-0672610
    • FS-3492
    • BCP27257
    • 1320-04-3
    • LS-95342
    • STL169143
    • 1-Naphthoic acid (8CI)
    • 1-Naphthalenoic acid
    • 1-Naphthylcarboxylic acid
    • 1-Napthanoic acid
    • Naphthalene-α-carboxylic acid
    • α-Naphthoic acid
    • α-Naphthylcarboxylic acid
    • 1-Naphthoic acid,98%
    • 1Naphthalenecarboxylic acid
    • 1Carboxynaphthalene
    • alphaNaphthoic acid
    • DTXCID90810559
    • Naphthalenealphacarboxylic acid
    • NS00004333
    • alpha-naphthoate
    • 1-naphthalenecarboxylate
    • CHEBI:25483
    • alphaNaphthylcarboxylic acid
    • a-naphthoate
    • MDL: MFCD00004007
    • Inchi: 1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
    • InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1908896

Computed Properties

  • Exact Mass: 172.05200
  • Monoisotopic Mass: 172.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White needle like crystals.
  • Density: 1.398
  • Melting Point: 160.0 to 164.0 deg-C
  • Boiling Point: 300 °C(lit.)
  • Flash Point: 195℃
  • Refractive Index: 1.4600 (estimate)
  • Solubility: Solubility Slightly soluble in hot water; freely soluble in hot ethanol, ether
  • Water Partition Coefficient: Freely soluble in hot alcohol and ether. Slightly soluble in hot water.
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 37.30000
  • LogP: 2.53800
  • Merck: 6381
  • pka: 3.7(at 25℃)
  • λmax: 293nm
  • PH: Non& uorescence (2.5) to blue & uorescence (3.5)
  • Solubility: Soluble in hot alcohol and ether, slightly soluble in hot water

1-Naphthoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25-S37
  • RTECS:QL0960000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Store at room temperature

1-Naphthoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Naphthoic acid Pricemore >>

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1-Naphthoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; et al, Organic Letters, 2008, 10(12), 2601-2604

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Bromosuccinimide Solvents: Acetonitrile ;  10 h, 1 atm, rt
Reference
Facile aerobic photooxidation of alcohols in the presence of catalytic N-bromosuccinimide
Kuwabara, Kiyoto; et al, Synthesis, 2006, (12), 1949-1952

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
Reference
Carbonylation of aryl halides and vinyl bromides mediated by tetracarbonylcobalt anion
Miura, Masahiro; et al, Journal of the Chemical Society, 1987, (5), 1021-5

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Water Catalysts: Triphenylphosphine ,  Tetrabutylammonium bromide ,  (SP-4-2)-Diiodobis(3-methyl-2(3H)-benzothiazolylidene)palladium Solvents: Dimethylacetamide
Reference
Pd-benzothiazole carbene catalyzed carbonylation of aryl halides in ionic liquids
Calo, Vincenzo; et al, Journal of Organometallic Chemistry, 2002, 645(1-2), 152-157

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Reference
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Production Method 7

Reaction Conditions
1.1 Reagents: Iodine ,  Oxygen ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)
Xu, Shu; et al, Chemical Communications (Cambridge, 2014, 50(21), 2758-2761

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Benzene, 1,3,5-triethynyl-, homopolymer Solvents: 1,4-Dioxane ,  Water ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Spontaneous Electroless Deposition of Ultrafine Pd Nanoparticles on Poly(phenylene butadiynylene)s for the Hydroxycarbonylation of Aryl Iodides
Hu, Yuchen; et al, ChemistrySelect, 2016, 1(8), 1832-1836

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium, diamminedichloro- ,  [2,2′-Bipyridine]-4,4′-dimethanaminium, N4,N4,N4,N4′,N4′,N4′-hexamethyl-, bromid… Solvents: Water ;  24 h, 10 atm, 100 °C
Reference
A reusable palladium(II)/cationic 2,2'-bipyridyl catalytic system for hydroxycarbonylation of aryl iodides in water
Tsai, Sheng-Wen; et al, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(7), 769-772

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Reference
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Production Method 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Reference
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Production Method 15

Reaction Conditions
Reference
A new phenanthrene synthesis
Brown, Charles; et al, Journal of the Chemical Society, 1982, (12), 3007-10

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 min, 100 °C; 100 °C → 70 °C
1.2 Reagents: Mercuric acetate ;  15 min, 200 °C; 200 °C → 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 120 °C
Reference
The mercury-mediated decarboxylation (Pesci reaction) of naphthoic anhydrides investigated by microwave synthesis
Moseley, Jonathan D.; et al, Tetrahedron, 2006, 62(19), 4690-4697

Production Method 18

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Catalysts: 2446630-03-9 Solvents: Tetrahydrofuran ;  22 h, rt
1.3 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex
Fujii, Ikuya; et al, Journal of the American Chemical Society, 2020, 142(27), 11647-11652

Production Method 19

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
Reference
Direct preparation of aryllithium compounds from aryl fluorides
Gilman, Henry; et al, Journal of Organic Chemistry, 1957, 22, 1121-2

Production Method 20

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Reference
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

Production Method 22

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
Reference
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

Production Method 23

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Reference
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Production Method 24

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
Reference
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt diacetate Solvents: Ethanol ,  Water
Reference
Cobalt salt-catalyzed carbonylation of aromatic halides under photostimulation
Kudo, Kiyoshi; et al, Chemistry Letters, 1987, (4), 577-80

Production Method 26

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones
Hurst, Timothy E.; et al, Organic Letters, 2019, 21(11), 3882-3885

Production Method 27

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Copper(II) acetylacetonate (product with SIMES) ,  1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (product with Cu(acac)2) Solvents: Water ;  12 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water
Liu, Mingxin; et al, Angewandte Chemie, 2016, 55(36), 10806-10810

Production Method 28

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Production Method 29

Reaction Conditions
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  10 bar, rt; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Oxygen ;  5 h, rt
Reference
Palladium-catalyzed carbonylative synthesis of acylstannanes from aryl iodides and hexamethyldistannane
Chen, Bo; et al, Journal of Organometallic Chemistry, 2020, 923,

Production Method 30

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Production Method 31

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Reference
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Production Method 32

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Reference
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Production Method 33

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  130 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

1-Naphthoic acid Raw materials

1-Naphthoic acid Preparation Products

1-Naphthoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-55-5)1-Naphthoic Acid
Order Number:LE1444;LE2467973
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-55-5)1-Naphthoic acid
Order Number:sfd14783
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-55-5)1-Naphthoic acid
Order Number:A15856
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):176.0
Email:sales@amadischem.com

1-Naphthoic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Naphthoic acid

1-Naphthoic Acid (CAS No: 86-55-5) - A Comprehensive Overview

1-Naphthoic Acid, also known as 1-naphthoic acid, is a versatile aromatic compound with the CAS registry number 86-55-5. This compound belongs to the class of naphthoic acids, which are derivatives of naphthalene with carboxylic acid groups attached. The structure of 1-naphthoic acid consists of a naphthalene ring system with a carboxylic acid group at the first position, making it a valuable intermediate in organic synthesis and a key component in various industrial applications.

The chemical formula of 1-naphthoic acid is C₁₁H₈O₂, and it exists as a crystalline solid under standard conditions. Its molecular weight is approximately 176.18 g/mol, and it has a melting point of around 240°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and acetone. These physical properties make it suitable for use in various chemical reactions and processes.

1-Naphthoic acid has been extensively studied for its potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. Recent research has highlighted its role as a building block for the synthesis of advanced materials, including organic semiconductors and functional polymers. For instance, studies have shown that derivatives of 1-naphthoic acid can be used to create high-performance organic field-effect transistors (OFETs), which are critical components in modern electronic devices such as flexible displays and sensors.

In the pharmaceutical industry, 1-naphthoic acid has been explored as a lead compound for the development of novel drugs targeting various diseases. For example, researchers have investigated its potential as an anti-inflammatory agent and an anticancer drug. A recent study published in the journal *Chemical Biology* demonstrated that certain derivatives of 1-naphthoic acid exhibit potent inhibitory activity against specific enzymes involved in inflammation pathways, suggesting their potential use in treating chronic inflammatory diseases.

Another area where 1-naphthoic acid has shown promise is in agrochemicals. Scientists have reported that certain analogs of this compound possess significant pesticidal activity against agricultural pests. A study conducted at the University of California revealed that a derivative of 1-naphthoic acid could effectively control populations of the western corn rootworm, a major pest in corn production. These findings underscore the importance of 1-naphthoic acid as a versatile platform for developing eco-friendly pesticides.

The synthesis of 1-naphthoic acid typically involves oxidation reactions starting from naphthalene or its derivatives. One common method is the oxidation of 1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or Jones reagent under controlled conditions. This process yields high-purity 1-naphthoic acid, which can then be subjected to further modifications to generate a wide range of derivatives with tailored properties.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing 1-naphthoic acid and its derivatives. For example, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to reduce energy consumption and minimize waste generation during production. These eco-friendly approaches not only enhance the efficiency of synthesis but also align with global efforts to promote sustainable chemical manufacturing.

In conclusion, 1-Naphthoic Acid (CAS No: 86-55-5) is a multifaceted compound with significant potential across various industries. Its unique chemical properties and versatility make it an invaluable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new applications and improve synthetic methods, 1-naphthoic acid will undoubtedly remain at the forefront of chemical innovation for years to come.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-55-5)1-Naphthoic acid
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